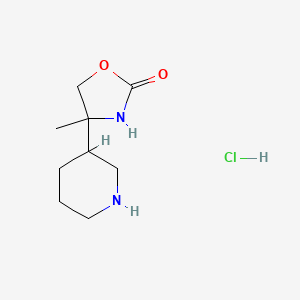

4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride

Description

4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride is a heterocyclic organic compound featuring an oxazolidinone core substituted with a methyl group and a piperidin-3-yl moiety at position 4 of the ring.

Properties

IUPAC Name |

4-methyl-4-piperidin-3-yl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-9(6-13-8(12)11-9)7-3-2-4-10-5-7;/h7,10H,2-6H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCVWJGKVAJENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 4-methylpiperidine with an appropriate oxazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride with structurally related oxazolidinone derivatives, emphasizing differences in substitution patterns, physicochemical properties, and applications.

Structural Analogues

Physicochemical and Functional Differences

- Substitution Position : The target compound’s methyl and piperidin-3-yl groups at C4 introduce steric constraints distinct from C3-substituted analogs (e.g., 3-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride). This may influence conformational flexibility, receptor binding, and solubility .

- Core Heterocycle: Replacement of oxazolidinone with oxadiazole (as in ) alters electronic properties and hydrogen-bonding capacity, impacting biological activity and metabolic stability.

- Salt Form : All compounds discussed are hydrochlorides, enhancing aqueous solubility compared to free bases.

Biological Activity

4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride (CAS: 2126178-01-4) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H17ClN2O2, with a molar mass of approximately 220.7 g/mol. It features a piperidine ring which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that oxazolidinone derivatives exhibit significant antibacterial activity. The compound has shown promising results against various bacterial strains, including those resistant to traditional antibiotics. In vitro assays demonstrated that it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinones like linezolid.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 4 µg/mL |

Neuroprotective Effects

The compound's neuroprotective properties have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies revealed that it can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing cognitive decline.

Key Findings:

- Inhibition of AChE: The compound exhibited an IC50 value of 0.103 ± 0.0172 μM against human AChE.

- Oxidative Stress Reduction: Treatment with this compound resulted in decreased levels of malondialdehyde (MDA), indicating reduced oxidative stress in neuronal tissues.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines with notable cytotoxic effects.

| Cell Line | IC50 Value |

|---|---|

| FaDu (hypopharyngeal carcinoma) | 15 µM |

| HCT116 (colon cancer) | 20 µM |

| MCF7 (breast cancer) | 25 µM |

The biological activities of this compound are attributed to several mechanisms:

- Protein Synthesis Inhibition: Similar to other oxazolidinones, it interferes with bacterial protein synthesis.

- AChE Inhibition: The inhibition of AChE contributes to its neuroprotective effects.

- Induction of Apoptosis: In cancer cells, it triggers apoptosis through mitochondrial pathways.

Case Studies and Research Findings

-

Neuroprotection in Animal Models: In a study involving scopolamine-induced memory impairment in mice, treatment with the compound improved memory retention in behavioral tests such as the Y-maze test.

- Results:

- Significant improvement in memory scores compared to control groups.

- Decreased AChE levels and oxidative stress markers were observed.

- Results:

-

Antibacterial Efficacy Study: A comparative study evaluated the antibacterial activity of several oxazolidinone derivatives, including this compound, against multi-drug resistant strains.

- Findings:

- The compound showed superior activity compared to standard antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections.

- Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.